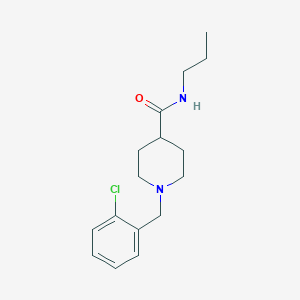
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide, commonly known as DMTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMTT is a thienylbenzamide derivative that exhibits several biochemical and physiological effects, making it a promising candidate for drug development and scientific research.
Mechanism of Action
The exact mechanism of action of DMTT is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. DMTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, DMTT has been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DMTT exhibits several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. Additionally, DMTT has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Advantages and Limitations for Lab Experiments
DMTT has several advantages for lab experiments, including its relatively simple synthesis process and potent anti-inflammatory and analgesic properties. However, the compound also has some limitations, including its low solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on DMTT, including:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the potential of DMTT as a drug candidate for the treatment of pain and inflammation-related disorders.
3. Study of the mechanism of action of DMTT at the molecular level to better understand its effects on enzymes and receptors.
4. Investigation of the potential of DMTT as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
DMTT is a promising compound that exhibits several biochemical and physiological effects, making it a potential candidate for drug development and scientific research. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, and further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesis Methods
The synthesis of DMTT involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form a benzoyl chloride derivative. This derivative is then reacted with 2-aminothiophene-3-carboxamide to form the final product, DMTT. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
DMTT has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h2-12,16H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNLOIJPATEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5222438.png)
![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)


![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)